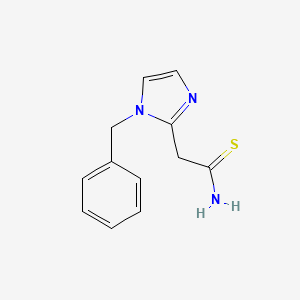

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

Description

Contextualization of Imidazole (B134444) and Thioamide Architectures in Contemporary Chemical Research

To appreciate the significance of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide, it is essential to first understand the individual contributions of its core components.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. pharmaguideline.commdpi.com Its prevalence in nature, most notably in the amino acid histidine and purine (B94841) bases of nucleic acids, underscores its fundamental biological importance. tsijournals.com This biological ubiquity has inspired medicinal chemists to incorporate the imidazole scaffold into a vast array of therapeutic agents, leveraging its ability to engage in hydrogen bonding and coordinate with metal ions. chemijournal.com Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties. nih.govmdpi.comnih.gov From a synthetic standpoint, the imidazole ring presents a versatile platform for functionalization, allowing for substitutions at various positions to modulate its electronic and steric properties. researchgate.netrsc.org

The thioamide group, a sulfur analog of the amide, offers a unique set of properties that distinguish it in chemical synthesis and materials science. The replacement of the amide oxygen with a larger, more polarizable sulfur atom alters the electronic and steric environment of the functional group. chemrxiv.org This substitution leads to a longer C=S bond compared to a C=O bond and different hydrogen bonding capabilities—thioamides are better hydrogen bond donors but weaker acceptors than their amide counterparts. In synthesis, thioamides are valuable intermediates for the construction of various sulfur-containing heterocycles, such as thiazoles. organic-chemistry.orgtandfonline.com Their distinct reactivity has also been exploited in peptide chemistry, where the introduction of a thioamide bond can confer resistance to enzymatic degradation.

Unique Structural Features and Synthetic Challenges of this compound

The structure of this compound is characterized by a benzyl (B1604629) group attached to one of the imidazole nitrogens and an ethanethioamide chain at the 2-position of the imidazole ring. This specific arrangement presents several noteworthy features and synthetic hurdles.

The benzyl group introduces a significant steric presence and modifies the electronic properties of the imidazole ring. The ethanethioamide side chain provides a flexible linker between the rigid aromatic imidazole core and the reactive thioamide functionality.

Synthesizing this molecule poses distinct challenges. A plausible synthetic route could involve the initial preparation of 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile, followed by its conversion to the target thioamide. This thionation step, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide, can require careful optimization to avoid side reactions, especially given the presence of the imidazole ring which could potentially coordinate with the thionating agent. organic-chemistry.org Alternatively, direct thionation of the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, is another viable but potentially challenging route.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃S |

| Molecular Weight | 231.32 g/mol |

| CAS Number | 50288-75-0 |

| Key Functional Groups | Imidazole, Thioamide, Benzyl |

Overview of Research Trajectories and Academic Significance Pertaining to Novel Organic Compounds with Imidazole-Thioamide Motifs

While specific research on this compound is not extensively documented in publicly available literature, the academic significance of molecules combining imidazole and thioamide motifs can be inferred from the known properties of these individual components. Research in this area would likely follow several trajectories:

Medicinal Chemistry: Given the established biological activities of both imidazole and thioamide derivatives, novel compounds incorporating both could be screened for a range of therapeutic applications, including as antimicrobial or anticancer agents. The unique combination of a metal-coordinating imidazole and a sulfur-containing thioamide could lead to novel mechanisms of action. chemijournal.commdpi.com

Coordination Chemistry: The presence of multiple nitrogen and sulfur atoms makes these molecules attractive ligands for the synthesis of novel coordination complexes. The resulting metal complexes could have interesting catalytic or material properties.

Synthetic Methodology: The development of efficient and selective synthetic routes to imidazole-thioamide compounds would be a valuable contribution to organic synthesis, providing access to a new class of molecules for further investigation.

Scope and Objectives of Academic Inquiry into this compound

A thorough academic inquiry into this compound would encompass several key objectives:

Development of a Robust Synthetic Protocol: Establishing a high-yielding and scalable synthesis is the first critical step. This would involve a detailed investigation of different synthetic strategies and the optimization of reaction conditions.

Comprehensive Structural and Spectroscopic Characterization: A complete analysis using techniques such as NMR, IR, and mass spectrometry would be necessary to fully elucidate the molecule's structure and electronic properties. X-ray crystallography could provide definitive information on its solid-state conformation.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the thioamide and imidazole moieties within this specific molecular context would provide insights into its chemical behavior and potential for further functionalization.

Preliminary Biological Evaluation: Screening the compound for various biological activities would be a logical step to assess its potential as a lead molecule in drug discovery.

The pursuit of these objectives would not only provide a comprehensive understanding of this particular molecule but also contribute to the broader knowledge of heterocyclic and sulfur-containing compounds in organic chemistry.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Histidine |

| 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile |

| Lawesson's reagent |

| Phosphorus pentasulfide |

| 2-(1-benzyl-1H-imidazol-2-yl)acetamide |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXASKUUWFZWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Strategic Design and Optimization of Precursor Synthesis Pathways

The efficient synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide relies heavily on the strategic preparation of its key precursors. This section details the optimized synthetic pathways for obtaining 1-benzyl-1H-imidazole derivatives and ethanethioamide building blocks.

Synthesis of 1-benzyl-1H-imidazole Derivatives

The introduction of the benzyl (B1604629) group at the N1 position of the imidazole (B134444) ring is a crucial step. A common and effective method is the direct N-alkylation of a pre-functionalized imidazole. For instance, 2-methyl-1H-imidazole can be deprotonated with a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The resulting imidazolide anion then acts as a nucleophile, readily reacting with benzyl chloride or benzyl bromide to yield 1-benzyl-2-methyl-1H-imidazole. This reaction typically proceeds with good yields.

Alternatively, the benzylation can be performed under phase-transfer catalysis conditions, which offers a milder and often more environmentally friendly approach. The reaction of an imidazole derivative with benzyl alcohol in the presence of a carboxylic acid or its anhydride at elevated temperatures also provides a route to N-benzylated imidazoles.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| 2-methyl-1H-imidazole, Benzyl chloride | 1. NaH, DMF 2. Stirring, 70-95°C | 1-benzyl-2-methyl-1H-imidazole | ~60 |

| Imidazole, Benzyl alcohol | Carboxylic acid/anhydride, 230-260°C | 1-benzyl-1H-imidazole | High |

Table 1: Representative methods for the synthesis of 1-benzyl-1H-imidazole derivatives.

Preparation of Ethanethioamide Building Blocks

The ethanethioamide moiety can be introduced in its entirety or constructed on the imidazole scaffold. A common strategy involves the preparation of a precursor containing a two-carbon side chain with a functional group that can be converted to a thioamide. Key building blocks include 2-(1H-imidazol-2-yl)acetonitrile or 2-(1H-imidazol-2-yl)acetamide.

The synthesis of 2-(cyanomethyl)-1H-imidazole can be a starting point. This intermediate can then be N-benzylated as described in the previous section to afford 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile. The conversion of the nitrile group to a thioamide is a well-established transformation. Thiohydrolysis, often achieved by bubbling hydrogen sulfide (B99878) gas through a solution of the nitrile in a solvent like pyridine or ethanol (B145695) with a base catalyst, is a direct method.

Another approach involves the conversion of the nitrile to the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, through hydrolysis. The subsequent thionation of the amide to the desired thioamide can be efficiently carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a solvent such as toluene (B28343) or dioxane at elevated temperatures.

| Precursor | Reagents and Conditions | Product |

| 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile | H₂S, Base (e.g., triethylamine), Pyridine | This compound |

| 2-(1-benzyl-1H-imidazol-2-yl)acetamide | Lawesson's Reagent, Toluene, Reflux | This compound |

Table 2: Methods for the conversion of precursors to the ethanethioamide moiety.

Direct Synthetic Routes Towards this compound

One-Pot Synthesis Strategies

A plausible one-pot synthesis could involve the reaction of 1-benzyl-2-(chloromethyl)-1H-imidazole with a cyanide source, such as sodium or potassium cyanide, to form the acetonitrile (B52724) intermediate in situ. Without isolation, the reaction mixture could then be subjected to thiohydrolysis conditions to yield the final thioamide. This approach minimizes purification steps and reduces solvent waste.

Another one-pot strategy could adapt the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide. While not a direct precedent, a custom substrate could potentially be designed to undergo a similar transformation to yield the desired product.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an elegant approach to complex molecules from simple starting materials in a single operation. The Debus-Radziszewski imidazole synthesis is a classic MCR that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgmdpi.comslideshare.net A modified version of this reaction using a primary amine in place of ammonia can lead to N-substituted imidazoles. wikipedia.org

To synthesize this compound via an MCR, one could envision a reaction between glyoxal, thioacetaldehyde (or a precursor), benzylamine, and a source of ammonia. The thioacetaldehyde would provide the ethanethioamide side chain. However, the stability and reactivity of thioacetaldehyde under these conditions would be a significant challenge to overcome.

Multi-Step Reaction Sequences and Convergent Synthesis Approaches

A multi-step, convergent synthesis offers a robust and often higher-yielding alternative to linear sequences. In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the final stages.

A logical convergent strategy for this compound would involve two main branches:

Synthesis of the Imidazole Core: Preparation of 1-benzyl-2-(chloromethyl)-1H-imidazole. This can be achieved by N-benzylation of 2-(hydroxymethyl)-1H-imidazole followed by chlorination of the hydroxyl group, or by direct benzylation of 2-(chloromethyl)-1H-imidazole.

Preparation of the Side Chain Synthon: A suitable two-carbon synthon is required. A protected thioacetamide or a precursor that can be readily converted to the thioamide would be ideal.

The key coupling step would then involve the nucleophilic substitution of the chloride in 1-benzyl-2-(chloromethyl)-1H-imidazole with a nucleophile that introduces the ethanethioamide moiety or its precursor. For instance, reaction with the anion of malononitrile followed by hydrolysis and decarboxylation could lead to the acetonitrile precursor, which is then converted to the thioamide.

A more direct convergent approach would be the reaction of 1-benzyl-2-(lithiomethyl)-1H-imidazole (generated in situ from 1-benzyl-2-methyl-1H-imidazole and a strong base like n-butyllithium) with a suitable electrophilic sulfur-containing reagent that can be elaborated to the ethanethioamide group.

Stepwise Functionalization and Cyclization Reactions

The construction of the this compound scaffold is typically achieved through a sequence of reactions involving the formation of the imidazole core followed by the elaboration of the side chain at the C-2 position.

A plausible synthetic pathway begins with the creation of the 1-benzyl-1H-imidazole ring system. One common method is a variation of the Radziszewski synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To achieve the desired N-1 substitution, benzylamine is used in place of ammonia. For instance, the reaction of glyoxal, formaldehyde, and benzylamine can lead to the formation of 1-benzyl-1H-imidazole.

Once the 1-benzyl-1H-imidazole core is established, the next critical phase is the introduction of the ethanethioamide side chain at the C-2 position. This can be accomplished through a multi-step functionalization sequence:

Lithiation and Alkylation: The C-2 proton of 1-benzyl-1H-imidazole is acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio-1-benzyl-1H-imidazole is a potent nucleophile that can react with a suitable two-carbon electrophile, such as 2-bromoacetonitrile, to form 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile.

Conversion to Thioamide: The terminal nitrile group of the acetonitrile intermediate is then converted to a thioamide. This transformation is commonly achieved by reacting the nitrile with a sulfuring agent. Hydrogen sulfide (H₂S) in the presence of a base like pyridine or triethylamine is a classic reagent for this purpose. Alternatively, Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be employed, often under milder conditions. organic-chemistry.org A three-component reaction involving arylacetic acids, amines, and elemental sulfur powder can also yield thioamides without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org

An alternative cyclization approach involves preparing a precursor that already contains a portion of the side chain. For example, N-benzyl-1,2-diaminoethane can be reacted with a functionalized carboxylic acid derivative to construct the imidazole ring with a pre-installed side chain that can be later converted to the thioamide.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Imidazole Synthesis | Glyoxal, Formaldehyde, Benzylamine | 1-benzyl-1H-imidazole |

| 2 | C-H Functionalization | n-BuLi, 2-bromoacetonitrile | 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile |

| 3 | Thionation | H₂S, Pyridine or Lawesson's Reagent | This compound |

Protecting Group Strategies and Deprotection Methodologies

In multi-step syntheses, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.

Imidazole Nitrogen Protection: The imidazole ring contains a pyridine-like nitrogen (N-3) and, in its parent form, a pyrrole-like nitrogen (N-1) with an acidic proton. In the target molecule, the N-1 position is occupied by a benzyl group. The benzyl group can be installed early in the synthesis and is stable under many reaction conditions, effectively serving as a permanent protecting group. It is generally robust to both acidic and basic conditions. wiley-vch.de If a different synthetic strategy were employed where the N-1 position needed to be temporarily blocked, various protecting groups could be used. For instance, an orthoamide can be formed from the imidazole and triethyl orthoformate. This group facilitates metalation at the C-2 position and is readily hydrolyzed under neutral or acidic conditions. researchgate.net

Orthogonal Strategies: In more complex syntheses, orthogonal protecting groups—those that can be removed under different conditions—are essential. For example, if other functional groups were present on the benzyl ring, one might employ a silyl ether on a phenol, which is acid-labile, while a Boc-protected amine, also acid-labile, and an Fmoc-protected amine, which is base-labile, could be used elsewhere, allowing for selective deprotection. neliti.com

Table of Common Protecting Groups for Imidazole Synthesis

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Benzyl | Bn | Benzyl halide, Base (e.g., NaH) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| p-Toluenesulfonyl | Ts | TsCl, Pyridine | Strong Acid (e.g., HBr) or Reductive Cleavage |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong Acid (e.g., TFA, HCl) |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for increasing efficiency, selectivity, and sustainability in organic synthesis. Both metal-based and organic catalysts can be applied to key steps in the formation of the target molecule.

Transition Metal-Catalyzed Coupling Reactions

Transition metals like palladium, copper, and rhodium are widely used to catalyze the formation of C-C and C-N bonds, which are central to the synthesis of the 1-benzyl-imidazole core.

N-Benzylation: The bond between the imidazole N-1 and the benzyl group can be formed via a copper-catalyzed N-arylation (or N-alkylation) reaction. Using a catalyst like copper(I) iodide (CuI) can facilitate the coupling of imidazole with benzyl bromide under milder conditions than traditional methods. nih.govresearchgate.net

C-H Functionalization: A modern and atom-economical approach to installing the side chain involves the direct C-H functionalization of the 1-benzyl-imidazole C-2 position. Copper-mediated oxidative C-H functionalization provides a route to synthesize highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov A palladium-catalyzed process could also be envisioned, coupling a 2-halo-1-benzyl-imidazole with a suitable side-chain precursor.

Thioamide Synthesis: While less common for the thioamide step itself, copper catalysts have been used in the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide, avoiding harsher sulfuring reagents. organic-chemistry.org

Examples of Catalytic Reactions in Imidazole Synthesis

| Reaction Type | Catalyst | Reactants | Key Feature |

|---|---|---|---|

| N-Arylation/Alkylation | Copper(I) Iodide | Imidazole, Benzyl Bromide | Mild conditions for C-N bond formation. researchgate.net |

| C-H Functionalization | Copper(II) Acetate | 1-benzyl-imidazole, β-enamino ester | Direct formation of C-C bond at C-2 position. nih.gov |

Organocatalysis and Biocatalysis in Specific Steps

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for many transformations. ias.ac.in

Imidazole Synthesis: Imidazole itself can act as an organocatalyst for various reactions, leveraging its amphoteric nature (containing both acidic and basic sites). ias.ac.inrsc.org In the context of synthesizing substituted imidazoles, L-proline and its derivatives have been used as organocatalysts to form tri- and tetra-substituted imidazoles in multicomponent condensation reactions. rsc.org These catalysts often operate under mild, environmentally benign conditions.

Thioamide Formation: While less explored, organocatalytic methods for thioamide synthesis could potentially be developed, for instance, in activating the nitrile for the addition of a sulfur source.

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity. While no direct biocatalytic route to the target molecule is established, enzymes could be applied in precursor synthesis. For example, a lipase could be used for the enantioselective resolution of a chiral alcohol precursor if a chiral variant of the molecule were desired. The principles of biocatalysis are a cornerstone of green chemistry, operating in aqueous media at ambient temperatures.

Exploration of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.comjipbs.comresearchgate.net

Solvent-Free Synthesis and Reactions in Alternative Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Many reactions for the synthesis of thioamides and imidazoles can be performed under solvent-free conditions. rsc.org For example, the conversion of amides to thioamides using Lawesson's reagent can be accelerated by microwave irradiation in the absence of a solvent, leading to high yields and rapid reaction times. organic-chemistry.orgacs.org Similarly, multicomponent reactions to form imidazoles can be run neat or with minimal solvent. A catalyst- and solvent-free Willgerodt–Kindler reaction has been developed for preparing aryl thioamides. nih.gov

Alternative Media: When a solvent is necessary, greener alternatives to traditional organic solvents are preferred.

Water: Water is an ideal green solvent. It is non-toxic, non-flammable, and inexpensive. Certain protocols for thioamide synthesis have been developed to proceed in water, sometimes with a small amount of a co-solvent, without the need for catalysts or additives. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is a green technique that can dramatically reduce reaction times, increase yields, and often enables solvent-free conditions. wjbphs.comresearchgate.net

Ultrasonic Irradiation: Ultrasound can be used to promote reactions, such as the synthesis of trisubstituted imidazoles, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Comparison of Synthetic Conditions

| Methodology | Solvent | Energy Source | Green Advantages |

|---|---|---|---|

| Conventional Synthesis | Organic (e.g., Toluene, THF) | Conventional Heating | - |

| Solvent-Free Reaction | None | Microwave or Ball Mill | Reduced waste, faster reactions, energy efficient. acs.orgrsc.org |

| Aqueous Synthesis | Water | Conventional Heating | Non-toxic solvent, improved safety. nih.gov |

Atom Economy and Waste Minimization in the Preparation of this compound

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the development of synthetic routes for any chemical compound. For the synthesis of this compound, a key strategy would be to devise a convergent synthesis that maximizes the incorporation of atoms from the starting materials into the final product.

A hypothetical atom-economical approach could involve a multi-component reaction. For instance, a one-pot synthesis starting from benzylamine, glyoxal, ammonia (or a surrogate), and a suitable sulfur-containing C2-synthon could, in principle, construct the core structure with high atom economy. However, the feasibility and reaction conditions for such a process would require extensive experimental investigation.

In a more traditional, linear synthesis, the thionation of the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, would be a critical step to consider. The choice of thionating agent significantly impacts waste generation.

| Thionating Agent | Typical Reaction Conditions | Byproducts | Atom Economy Considerations |

|---|---|---|---|

| Phosphorus Pentasulfide (P4S10) | High temperature, anhydrous solvent (e.g., pyridine, toluene) | Phosphorus oxides | Low atom economy due to the high molecular weight of the reagent and the generation of significant inorganic waste. |

| Lawesson's Reagent | High temperature, anhydrous solvent (e.g., toluene, xylene) | Arylphosphonothioic anhydrides | Moderate atom economy, but the byproducts can be difficult to remove. |

| Davy Reagents | Milder conditions compared to P4S10 and Lawesson's Reagent | Organophosphorus compounds | Can offer improved atom economy and milder reaction conditions, but the reagents are often more expensive. |

| Elemental Sulfur (S8) with a reducing agent | Varies depending on the reducing agent | Depends on the specific reaction | Potentially high atom economy, but may require catalysts and specific reaction conditions to be effective. |

To minimize waste, the ideal synthetic route would utilize catalytic methods and avoid stoichiometric reagents and protecting groups. The use of recyclable catalysts and solvent-free or aqueous reaction conditions would further enhance the green credentials of the synthesis.

Reaction Mechanism Elucidation during the Formation of this compound

Elucidating the reaction mechanism for the formation of this compound would require a combination of kinetic studies and isotopic labeling experiments. As no specific studies exist for this compound, we can outline the general approaches that would be employed.

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This rate law provides insights into the molecularity of the rate-determining step.

For the thionation of the corresponding amide, a plausible mechanism involves the initial activation of the amide carbonyl group by the thionating agent, followed by nucleophilic attack of the sulfur species and subsequent elimination of an oxygen-containing byproduct.

Hypothetical Reaction Progress Monitoring:

| Technique | Observable | Information Gained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Concentration of starting material, product, and any observable intermediates | Reaction progress over time, identification of stable intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts and integration of specific protons or carbons | In-situ monitoring of the reaction, detection of transient intermediates. |

| Infrared (IR) Spectroscopy | Disappearance of the amide C=O stretch and appearance of the thioamide C=S stretch | Real-time monitoring of the key functional group transformation. |

The identification of reaction intermediates is crucial for confirming a proposed mechanism. Techniques such as trapping experiments, where a reactive species is added to intercept a transient intermediate, or direct observation by spectroscopic methods under carefully controlled conditions (e.g., low temperature), would be employed.

Isotopic labeling, particularly with deuterium, is a powerful tool for probing reaction mechanisms. researchgate.netresearchgate.netchem-station.comnih.govnih.gov By selectively replacing hydrogen atoms with deuterium in the starting materials, one can trace the fate of these atoms throughout the reaction.

For instance, in the synthesis of the imidazole ring itself, deuterium labeling of the starting materials (e.g., deuterated glyoxal or benzylamine) could provide information on which C-H bonds are broken and formed during the cyclization process. The position of the deuterium labels in the final product can be determined by mass spectrometry or NMR spectroscopy.

A crossover experiment is designed to distinguish between intramolecular and intermolecular reaction pathways. wikipedia.org In the context of the formation of this compound, a crossover experiment could be designed to investigate the mechanism of a potential rearrangement or fragment-coupling step.

Hypothetical Crossover Experiment Design:

Synthesize two isotopically labeled precursors. For example, one precursor could have a deuterated benzyl group, and the other could have a ¹³C-labeled ethanethioamide side chain.

Run the reaction with an equimolar mixture of the two labeled precursors.

Analyze the product mixture by mass spectrometry.

The observation of "crossed" products (e.g., a molecule containing both the deuterated benzyl group and the ¹³C-labeled side chain from different starting molecules) would provide strong evidence for an intermolecular mechanism, where fragments of the starting materials can exchange. Conversely, the absence of crossover products would suggest an intramolecular process.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide, allowing for the generation of intact molecular ions with minimal fragmentation. In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Precise Molecular Weight Determination: The molecular formula of this compound is C₁₂H₁₃N₃S, with a monoisotopic mass of 231.08302 Da. uni.lu ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z of 232.09030. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ (m/z 254.07224) and the potassium adduct [M+K]⁺ (m/z 270.04618). uni.lu High-resolution analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within 5 ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed on the protonated molecular ion to induce fragmentation and gain insights into the compound's structure. The fragmentation pattern would likely involve the cleavage of the weakest bonds. Expected fragmentation pathways could include the loss of the benzyl (B1604629) group, cleavage of the ethanethioamide side chain, and fragmentation of the imidazole (B134444) ring. These fragmentation patterns provide a veritable fingerprint of the molecule's structure.

Hypothetical ESI-MS Data Table

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 232.09030 |

| [M+Na]⁺ | 254.07224 |

Note: The data in this table is predicted and serves as an illustration of expected results.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger or less soluble molecules. biosynth.com In a MALDI-MS experiment, the sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte. biosynth.com

For this compound, MALDI-TOF (Time-of-Flight) analysis would also be expected to yield the protonated molecular ion [M+H]⁺ as the base peak. One of the key advantages of MALDI-MS is its high sensitivity and the generation of predominantly singly charged ions, which simplifies spectral interpretation. biosynth.com The high-resolution capabilities of modern TOF analyzers would similarly allow for precise mass determination and confirmation of the elemental composition. Fragmentation in MALDI can be controlled and, when induced (e.g., in post-source decay or tandem TOF instruments), would provide complementary structural information to that obtained from ESI-MS/MS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution and solid states. A suite of NMR experiments would be required to fully characterize this compound.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the protons on the benzyl ring, as well as between the protons of the ethanethioamide side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons in the molecule, such as those in the benzyl group, the imidazole ring, and the methylene (B1212753) group of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule. For instance, it would show correlations from the benzylic protons to the carbons of the imidazole ring, and from the methylene protons of the side chain to the carbons of both the imidazole ring and the thioamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. NOESY would be useful in determining the conformation of the molecule, for example, the spatial relationship between the benzyl group and the imidazole ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~5.3 | ~50 |

| Benzyl Aromatic CH | ~7.2-7.4 | ~127-129 |

| Imidazole CH | ~7.0-7.5 | ~120-130 |

| Ethanethioamide CH₂ | ~3.8 | ~35 |

| Thioamide NH₂ | ~9.0-9.5 | - |

| Imidazole C2 | - | ~145 |

Note: The data in this table is an estimation based on typical chemical shifts for similar structural motifs and is for illustrative purposes.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for characterizing different polymorphic forms (crystalline) or amorphous states of this compound. Cross-polarization magic-angle spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects, providing insights into the solid-state conformation and intermolecular interactions.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high precision and accuracy. This method is valued for its directness and the fact that the signal response is directly proportional to the number of nuclei, making it a primary analytical method.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Analysis

A suitable single crystal of this compound would be selected and mounted on a diffractometer. X-ray diffraction data would be collected, typically at a controlled temperature, and the resulting data processed. The crystal structure would then be solved and refined to yield a set of crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₃N₃S |

| Formula weight | 231.32 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Note: The data in this table is hypothetical as no experimental crystallographic data for this compound was found.

Analysis of the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound. For instance, the thioamide group could participate in N-H···S or N-H···N hydrogen bonds, while the benzyl and imidazole rings could engage in aromatic stacking interactions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Thioamide (N-H) | N-H stretching | 3300-3100 |

| Aromatic C-H (benzyl, imidazole) | C-H stretching | 3100-3000 |

| Aliphatic C-H (benzyl CH₂, ethyl CH₂) | C-H stretching | 3000-2850 |

| Imidazole Ring | C=N stretching | 1650-1550 |

| Aromatic Ring (benzyl) | C=C stretching | 1600-1450 |

Note: This table presents generalized expected ranges for the vibrational modes. Specific experimental data for this compound is not available.

Subtle shifts in the vibrational frequencies can provide information about the molecular conformation. For example, the positions of certain bands could indicate the relative orientation of the benzyl and imidazole rings. Comparing the experimental spectra with theoretical calculations could aid in assigning the vibrational modes and understanding the conformational preferences of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the chromophoric systems present in the molecule.

For this compound, the principal chromophores are the imidazole ring, the benzyl group, and the thioamide moiety. The UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the thioamide group.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Benzyl and Imidazole rings | Data not available |

Note: Specific experimental UV-Vis data for this compound could not be located.

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of a compound, determined by UV-Visible spectroscopy, reveals the wavelengths at which the molecule absorbs light, providing insights into its electronic structure. For this compound, this analysis would identify the absorption maxima (λmax), which correspond to electronic transitions within the molecule. The molar extinction coefficient (ε) at each λmax is a measure of how strongly the compound absorbs light at that wavelength.

To obtain this data, a solution of the compound with a known concentration would be prepared in a transparent solvent, such as ethanol (B145695) or acetonitrile (B52724). The absorbance of the solution would then be measured across the UV-Visible range (typically 200-800 nm). The λmax values are the wavelengths of maximum absorbance. The molar extinction coefficient would be calculated using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the solution.

Without experimental data, a hypothetical data table is presented below to illustrate how such findings would be reported.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect on the electronic spectra of this compound would be investigated by recording its UV-Visible spectra in a series of solvents with varying polarities. A shift in the λmax to longer wavelengths (red shift or bathochromic shift) or shorter wavelengths (blue shift or hypsochromic shift) would indicate the nature of the electronic transitions and the difference in stabilization of the ground and excited states of the molecule by the solvent.

This study would involve dissolving the compound in solvents such as hexane (B92381) (non-polar), toluene (B28343), dichloromethane, acetone, and methanol (B129727) (polar). The resulting shifts in λmax would be analyzed to understand the compound's electronic behavior in different chemical environments.

A representative data table for a solvatochromic study is shown below, awaiting experimental values.

| Solvent | Polarity Index | λmax (nm) | Shift (nm) |

| Hexane | 0.1 | Data not available | Reference |

| Toluene | 2.4 | Data not available | Data not available |

| Dichloromethane | 3.1 | Data not available | Data not available |

| Acetone | 5.1 | Data not available | Data not available |

| Methanol | 5.1 | Data not available | Data not available |

Elemental Analysis and Advanced Purity Assessment Techniques

Combustion Analysis for Carbon, Hydrogen, Nitrogen, Sulfur Content

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C12H13N3S, combustion analysis would be performed to experimentally determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. The sulfur content is typically determined by converting it to sulfur dioxide. The experimental percentages are then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity.

The theoretical and hypothetical experimental values are presented in the table below.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 62.31 | Data not available |

| Hydrogen (H) | 5.66 | Data not available |

| Nitrogen (N) | 18.17 | Data not available |

| Sulfur (S) | 13.86 | Data not available |

Chromatographic Techniques (HPLC, GC-MS) for Purity and Impurity Profiling

Chromatographic methods are essential for assessing the purity of a compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of this compound. A solution of the compound would be injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and a detector (e.g., a UV detector set at a wavelength where the compound absorbs strongly). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main compound and any impurities by their mass-to-charge ratio and fragmentation patterns.

A summary of the expected findings from these techniques is tabulated below, pending experimental investigation.

| Technique | Parameter | Result |

| HPLC | Purity (%) | Data not available |

| Retention Time (min) | Data not available | |

| GC-MS | Purity (%) | Data not available |

| Major m/z peaks | Data not available |

Theoretical and Computational Investigations of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to predict the geometry, stability, and electronic characteristics of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to optimize the molecular geometry and determine its ground state energy. These calculations would yield critical data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure.

Furthermore, DFT is instrumental in calculating a range of electronic properties. This would include the dipole moment, which offers insight into the molecule's polarity, and the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties

| Property | Predicted Value |

|---|---|

| Ground State Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

For even greater accuracy, particularly for specific electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. While computationally more intensive than DFT, these methods provide a higher level of theory and are often used as a benchmark. They would be used to refine the ground state energy and electronic properties, offering a more precise understanding of the molecule's behavior at the quantum level.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl (B1604629) and ethanethioamide side chains means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable arrangements and the energy barriers between them.

To identify stable conformers, a systematic scan of the potential energy surface would be performed. This involves rotating key dihedral angles, such as the one connecting the benzyl group to the imidazole (B134444) ring and the angles within the ethanethioamide side chain. For each rotational step, the energy of the molecule would be calculated, allowing for the mapping of the potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the transition states and define the torsional barriers to rotation.

Table 2: Hypothetical Torsional Barrier Data

| Rotatable Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |

|---|---|---|

| Imidazole-CH2 (Benzyl) | Data not available | Data not available |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A small energy gap typically suggests that a molecule is more reactive. These frontier orbitals' spatial distribution would also be visualized to predict how the molecule might interact with other chemical species. For instance, the HOMO region indicates where the molecule is most likely to donate electrons in a reaction, while the LUMO region indicates where it is most likely to accept electrons.

Table 3: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

HOMO-LUMO Energy Gaps and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Charge Distribution and Electrostatic Potentials

Understanding how charge is distributed across a molecule is vital for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. These maps use a color scale to indicate charge distribution: red typically signifies regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would identify the most reactive sites. It would be expected that the sulfur atom of the ethanethioamide group and the nitrogen atoms of the imidazole ring would exhibit negative potential, while the hydrogen atoms, particularly any N-H protons, would show positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which influences the compound's physical properties and biological interactions.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for validating experimental data and interpreting complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, can confirm the proposed structure of this compound. Discrepancies between computed and experimental shifts can also highlight conformational effects or specific solvent interactions not accounted for in the computational model.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. For the target compound, this would help assign specific peaks to functional groups like the C=S (thioamide) and C=N (imidazole) stretches, as well as the aromatic C-H bonds of the benzyl group.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths (λmax) that characterize a UV-Vis spectrum. This analysis would reveal information about the π-electron system of the imidazole and benzyl rings and any charge-transfer transitions within the molecule.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would place the molecule in a simulated box of solvent (e.g., water, ethanol) and calculate the forces between all atoms over thousands of small time steps. This would reveal how the molecule moves, flexes, and interacts with its environment. Such simulations are crucial for understanding how solvents affect its conformational preferences and for predicting its behavior in a biological system, such as its ability to approach a protein's active site.

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Scientific Literature

An extensive review of scholarly articles and scientific databases has revealed a significant gap in the chemical literature regarding the coordination chemistry and metal complexation of the compound this compound. Despite targeted searches for research pertaining to its ligand properties, synthesis of metal complexes, and structural characterization, no dedicated studies on this specific molecule could be identified.

While the broader field of imidazole and thioamide chemistry is rich with examples of metal coordination, the unique structural combination present in this compound appears to be an unexplored area of research. General studies on imidazole derivatives have demonstrated their versatility as ligands in forming stable complexes with a variety of metal ions. Similarly, the thioamide functional group is a well-known coordinating agent, often exhibiting ambidentate behavior through its sulfur and nitrogen atoms. However, the specific coordination behavior of the title compound, which incorporates both of these functionalities, has not been the subject of published research.

Consequently, detailed information regarding its potential as an ambidentate ligand, its chelating and bridging capabilities, and its interactions with transition metals, main group elements, or lanthanides is not available. There are no published reports on the synthesis of its metal complexes or the elucidation of their structures via X-ray crystallography or other spectroscopic techniques.

The absence of such fundamental research means that critical data, including coordination modes, bond lengths and angles within metal complexes, and spectroscopic signatures of coordination, remain unknown. Therefore, a comprehensive article on the coordination chemistry of this compound, as outlined in the initial request, cannot be generated at this time due to the lack of primary research in the field. This highlights a potential area for future investigation within the domain of coordination chemistry.

Detailed Scientific Review of this compound and its Metal Complexes

A comprehensive search of available scientific literature and chemical databases has revealed no specific research published on the coordination chemistry, metal complexation, thermodynamic and kinetic studies, or electrochemical properties of the compound this compound.

While the individual components of the molecule, namely the benzyl-imidazole group and the ethanethioamide group, are known in coordination chemistry, no studies have been found that investigate the specific properties of this combined ligand and its interactions with metal ions. The provided outline requests detailed information on coordination geometries, ligand field effects, crystal packing, supramolecular assemblies, stability constants, chelate effects, ligand exchange kinetics, redox potentials, and electron transfer processes of metal complexes of this particular compound.

Without any experimental or theoretical data from published research, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and specific requirements of the requested outline. The generation of content for the specified sections and subsections would necessitate speculation and extrapolation from potentially unrelated chemical systems, which would not meet the standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the subject compound. Further experimental investigation into the synthesis and characterization of metal complexes of this compound would be required to provide the data necessary to fulfill the detailed outline.

Coordination Chemistry and Metal Complexation Studies of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Electrochemical Properties of Metal Complexes

Influence of Coordination on Redox Behavior

The coordination of "2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide" to a metal center is anticipated to significantly influence the redox behavior of the resulting complex. This influence stems from the electronic interplay between the ligand and the metal ion, which can stabilize or destabilize different oxidation states of the metal. The ligand, possessing both a nitrogen donor from the imidazole (B134444) ring and a sulfur donor from the thioamide group, can engage in sigma (σ) donation and potentially pi (π) back-bonding, depending on the metal ion and its oxidation state.

Upon coordination, the ligand's electron-donating groups will increase the electron density at the metal center. This increased electron density generally makes the metal easier to oxidize, resulting in a cathodic (less positive) shift of the M(n+)/M((n+1)+) redox potential compared to the uncomplexed metal ion. The magnitude of this shift is dependent on several factors, including the nature of the metal ion, its coordination geometry, and the electronic properties of the ligand's substituents.

The benzyl (B1604629) group attached to the imidazole ring, being weakly electron-donating, can subtly modulate the electron density on the imidazole nitrogen, thereby influencing its donor strength. The ethanethioamide group, with its sulfur atom, is a soft donor and is expected to form stable complexes with soft or borderline metal ions. The thioamide moiety itself has redox activity and its electronic properties can be tuned, for instance, by deprotonation of the thioamide N-H group, which would enhance the donor capability of the ligand.

Electrochemical studies, such as cyclic voltammetry, are crucial for elucidating these effects. A typical cyclic voltammogram of a metal complex of "this compound" would be expected to show one or more redox waves corresponding to metal-centered or ligand-centered electron transfer processes. The position (potential) and shape of these waves provide information about the thermodynamics and kinetics of the redox events.

For instance, a quasi-reversible one-electron transfer process is often observed for transition metal complexes, characterized by anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°') can be estimated as the average of Epa and Epc. The separation between the anodic and cathodic peaks (ΔEp) gives an indication of the reversibility of the electron transfer process.

While specific experimental data for complexes of "this compound" is not available in the cited literature, a hypothetical representation of the influence of different metal ions on the redox potential of the complex is presented in the table below. This table is for illustrative purposes and is based on general principles of coordination chemistry and electrochemical behavior of related transition metal complexes with thioamide and imidazole-containing ligands.

| Metal Ion (M) | Hypothetical Complex | Assumed Redox Couple | Hypothetical Formal Potential (E°' vs. Ag/AgCl) (V) | Expected Trend |

|---|---|---|---|---|

| Cu(II) | [Cu(this compound)2]2+ | Cu(II)/Cu(I) | +0.15 | Coordination to the thioamide and imidazole ligands is expected to stabilize the Cu(I) state, leading to a less positive potential compared to many standard Cu(II) complexes. |

| Ni(II) | [Ni(this compound)2]2+ | Ni(II)/Ni(III) | +0.85 | The strong sigma-donating nature of the ligand would make the oxidation of Ni(II) to Ni(III) more accessible compared to complexes with weaker donors. |

| Co(II) | [Co(this compound)2]2+ | Co(II)/Co(III) | +0.40 | Similar to nickel, the ligand is expected to stabilize the higher oxidation state, resulting in a moderately positive potential for the Co(II)/Co(III) couple. |

| Ru(II) | [Ru(this compound)3]2+ | Ru(II)/Ru(III) | +0.95 | Ruthenium complexes with N- and S-donor ligands often exhibit Ru(II)/Ru(III) couples at positive potentials. The thioamide ligand may allow for some pi-backbonding, influencing the potential. |

Reactivity, Transformation Pathways, and Mechanistic Studies of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Electrophilic and Nucleophilic Reactions of the Thioamide Moiety

The thioamide group, -C(=S)NH₂, is a sulfur analog of an amide and is known to be more reactive towards both electrophiles and nucleophiles. nih.gov This heightened reactivity stems from the lower electronegativity and greater polarizability of sulfur compared to oxygen, which makes the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a potent nucleophile. chemtube3d.com

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thioamide moiety is a soft nucleophile and readily reacts with soft electrophiles such as alkyl and acyl halides. chemtube3d.com

S-Alkylation: The reaction with alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This reaction yields a thioimidate salt, which can be deprotonated to form a neutral thioimidate. These intermediates are valuable in further synthetic transformations. beilstein-journals.orgchemrxiv.org For instance, the reaction of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide with an alkyl halide (R-X) would produce the corresponding S-alkylated product. This process is analogous to the S-alkylation of other mercapto-imidazoles and related thioamide-bearing heterocycles. scielo.br

S-Acylation: Similarly, acylation at the sulfur atom can be achieved using acylating agents like acyl chlorides or anhydrides. This would form a thioester-like intermediate. The reaction likely proceeds through a nucleophilic acyl substitution pathway.

| Electrophile (R-X) | Expected Product | Typical Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-(1-benzyl-1H-imidazol-2-yl)-1-(methylthio)ethan-1-iminium iodide | Inert solvent (e.g., THF, Acetone), Room Temperature |

| Benzyl Bromide (BnBr) | 1-(benzylthio)-2-(1-benzyl-1H-imidazol-2-yl)ethan-1-iminium bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature |

| Acetyl Chloride (CH₃COCl) | S-acetyl-2-(1-benzyl-1H-imidazol-2-yl)ethanethioimidate | Non-nucleophilic base (e.g., Pyridine), 0 °C to RT |

Reactions with Electrophilic Halogens

Thioamides can react with electrophilic halogens. A classic example of this type of reactivity is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. chemtube3d.com In this reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon bearing the halogen. chemtube3d.com By analogy, this compound would be expected to react with reagents like 2-bromoacetophenone. The sulfur atom would attack the α-carbon, displacing the bromide, to form an intermediate that could subsequently cyclize to form a thiazole derivative.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Carbon

The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Compared to the carbonyl carbon of an amide, the thiocarbonyl carbon is generally considered more reactive. nih.gov Nucleophilic attack by species such as amines or organometallic reagents would lead to a tetrahedral intermediate. rsc.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. For instance, reaction with a primary amine could lead to a transamidation reaction, displacing the original amino group to form a new thioamide, a process that can be facilitated by prior activation of the thioamide nitrogen. rsc.orgrsc.org

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms. The N-1 position is substituted with a benzyl group, rendering it a tertiary amine. The N-3 position, however, is an sp²-hybridized "pyridinic" nitrogen, which possesses a lone pair of electrons in an sp² orbital and is the primary site of electrophilic attack and protonation. nih.gov

N-Alkylation and N-Acylation Reactions

Further alkylation or acylation of the molecule is predicted to occur at the N-3 position. This reaction would result in the formation of a quaternary imidazolium (B1220033) salt, a common transformation for 1-substituted imidazoles. nih.gov

N-Alkylation: The reaction with an alkyl halide, such as methyl iodide, would involve the nucleophilic attack of the N-3 lone pair on the electrophilic carbon of the alkyl halide. This is a standard Sₙ2 reaction that is widely documented for various imidazole derivatives. lookchem.comresearchgate.netresearchgate.net The resulting product would be a 1,3-disubstituted imidazolium salt, carrying a positive charge on the imidazole ring.

| Reagent | Expected Product | Typical Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-benzyl-3-methyl-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium iodide | Solvent (e.g., Acetonitrile (B52724), Toluene), Reflux |

| Allyl Bromide | 3-allyl-1-benzyl-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium bromide | Solvent (e.g., Toluene), Reflux |

| Ethyl Bromoacetate | 1-benzyl-3-(2-ethoxy-2-oxoethyl)-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium bromide | Base (e.g., NaH), Solvent (e.g., THF) |

N-Acylation: Acylation at N-3 can also be achieved, typically using acyl chlorides or anhydrides, to form an N-acylimidazolium salt. These salts are often highly reactive and can serve as effective acyl transfer agents.

Protonation and Deprotonation Equilibria

Protonation: The N-3 nitrogen is the most basic site on the molecule. nih.gov It can be readily protonated by acids to form a stable imidazolium salt. The pKa of the conjugate acid of imidazole is approximately 7.1, making it a relatively strong base for a heterocyclic amine. nih.gov The substituents on the ring of the target compound will modulate this basicity, but the principle remains the same. This protonation is a fundamental acid-base equilibrium.

Deprotonation: While the N-H protons of the primary thioamide are acidic, with a pKa significantly lower than that of a corresponding amide, the C-H protons on the ring are generally not acidic enough to be removed by common bases. nih.gov The protons on the methylene (B1212753) carbon adjacent to the thioamide group could potentially be deprotonated under strong basic conditions, forming a carbanion that could participate in further reactions.

Oxidation and Reduction Pathways

The thioamide functional group is the primary site for redox transformations in this compound. This group is more susceptible to both oxidation and reduction than its amide analogue. wikipedia.org

The sulfur atom of the thioamide group is nucleophilic and readily undergoes oxidation. The products of such reactions depend on the oxidant and reaction conditions.

Desulfurization to Amide: A common transformation involves the conversion of the thioamide to its corresponding amide. This is often achieved using thiophilic metal salts, such as those of mercury(II) or silver(I), which facilitate hydrolysis and replacement of the sulfur atom with oxygen. wikipedia.orgchemrxiv.org This reaction would yield 2-(1-benzyl-1H-imidazol-2-yl)acetamide.

Oxidative Cyclization: In the presence of certain photocatalysts or chemical oxidants, aromatic thioamides can undergo oxidative cyclization. rsc.org For instance, it is plausible that under specific conditions, intermolecular coupling could occur, potentially leading to the formation of heterocyclic structures like 1,2,4-thiadiazoles through a radical-mediated pathway. rsc.org

| Reaction Type | Typical Reagents | Potential Product | Product Class |

|---|---|---|---|

| Desulfurization/Hydrolysis | Hg(OAc)₂, H₂O | 2-(1-benzyl-1H-imidazol-2-yl)acetamide | Amide |

| Oxidative Cyclization (Dimerization) | Photocatalyst (e.g., Cu₂O), Light | 3,5-bis(1-(1-benzyl-1H-imidazol-2-yl)methyl)-1,2,4-thiadiazole | Thiadiazole |

The thioamide group can be reduced to an amine, providing a pathway to synthesize 2-(1-benzyl-1H-imidazol-2-yl)ethanamine.

Desulfurizative Reduction: The most common method for this transformation is desulfurizative reduction using Raney Nickel. wikipedia.orgacs.org This process involves the hydrogenolysis of the carbon-sulfur bond, effectively replacing it with two carbon-hydrogen bonds to yield the corresponding primary amine. acs.org

Other Reductive Methods: Alternative reagents can also achieve this reduction. A mixture of sodium borohydride (B1222165) and a Lewis acid or samarium(II) iodide (SmI₂) are effective for the chemoselective reduction of thioamides to amines under mild conditions. organic-chemistry.orgacs.org

Under typical thioamide reduction conditions, the imidazole ring and the benzyl group are expected to be stable. However, under more forcing hydrogenolysis conditions (e.g., high-pressure hydrogen with catalysts like palladium on carbon), cleavage of the N-benzyl bond (debenzylation) could potentially occur.

| Reaction Type | Typical Reagents | Potential Product | Product Class |

|---|---|---|---|

| Desulfurizative Reduction | Raney Nickel, H₂ | 2-(1-benzyl-1H-imidazol-2-yl)ethanamine | Amine |

| Chemoselective Reduction | SmI₂, D₂O | 2-(1-benzyl-1H-imidazol-2-yl)ethanamine | Amine |

| Harsh Hydrogenolysis | Pd/C, H₂ (high pressure) | 2-(1H-imidazol-2-yl)ethanamine and Toluene (B28343) | Debenzylated Amine |

Photochemical and Thermal Degradation Studies

The stability of this compound under energy input, such as light or heat, dictates its degradation pathways.

The photochemical behavior of thioamides can be complex. While simple aliphatic thioamides are often inert to photolysis, the presence of an aryl group can induce reactivity. taylorfrancis.com The 1-benzyl-1H-imidazol-2-yl group can be considered analogous to an aryl substituent in this context.

Potential photolytic pathways for arylthioamides include [2+2] cycloaddition reactions with alkenes and hydrogen abstraction by the excited thiocarbonyl sulfur atom. jst.go.jpresearchgate.net In the absence of other reactants, intramolecular reactions or radical-mediated fragmentation could occur. Photo-mediated scission might lead to the formation of radicals that could catalyze further degradation. researchgate.net Without experimental data, the exact photolytic products of this compound remain speculative but could include rearranged isomers or fragmentation products.

At elevated temperatures, the molecule is expected to decompose through the cleavage of its weakest chemical bonds. The pyrolysis of complex sulfur- and nitrogen-containing heterocyclic compounds typically results in a mixture of smaller gaseous molecules and more complex, stable aromatic structures. researchgate.net

Based on the structure, the following fragmentation pathways are plausible:

Cleavage of the Benzyl Group: The N-C bond connecting the benzyl group to the imidazole ring is a likely point of initial cleavage, which would generate a benzyl radical (leading to toluene or bibenzyl) and an imidazolyl radical.

Side-Chain Fragmentation: The C-C and C-S bonds in the ethanethioamide side chain could rupture, leading to the formation of species like hydrogen sulfide (B99878) (H₂S), carbon disulfide (CS₂), and acetonitrile derivatives. researchgate.net

Ring Fragmentation: At very high temperatures, the stable imidazole ring itself could fragment, producing smaller nitrogen-containing molecules like ammonia (B1221849) and hydrogen cyanide. researchgate.net

The pyrolysis of related sulfur heterocycles like thiophene (B33073) is known to produce a wide array of products, including acetylene, carbon disulfide, and various polycyclic aromatic hydrocarbons (PAHs). nih.govacs.org A similar complex mixture of products would be anticipated from the high-temperature pyrolysis of this compound.

| Degradation Pathway | Plausible Products |

|---|---|

| Benzylic C-N Bond Cleavage | Toluene, Bibenzyl |

| Side-Chain Fragmentation | Hydrogen Sulfide (H₂S), Carbon Disulfide (CS₂), Acetonitrile |

| Ring and Side-Chain Decomposition | Ammonia (NH₃), Hydrogen Cyanide (HCN) |

| High-Temperature Rearrangement/Condensation | Polycyclic Aromatic Hydrocarbons (PAHs), Nitrogen/Sulfur-containing PAHs |

Lack of Specific Research Data on this compound

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the specific chemical compound This compound . While general information regarding imidazole-containing compounds and their synthesis is available, specific studies on the reactivity, transformation pathways, and particularly the kinetic and mechanistic investigations of novel chemical transformations for this exact molecule are not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, including data tables, as the foundational research for such content appears to be unavailable.

Structure Property Relationships of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide and Its Derivatives Non Biological Focus

Influence of Structural Modifications on Electronic Properties

Substituent Effects on Imidazole (B134444) and Benzyl (B1604629) Rings

The imidazole ring is an amphoteric heterocycle, meaning it is susceptible to both electrophilic and nucleophilic attacks. nih.gov Its electronic properties are highly tunable through substitution. The benzyl group attached to the N1 position of the imidazole ring also plays a crucial role in modulating these properties.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzyl ring can exert a significant influence on the electron density of the entire molecule. For instance, studies on N1-benzylated 4-nitroimidazoles have shown that substituents on the benzyl ring directly impact the chemical environment of the imidazole core. An electron-withdrawing group like a nitro group (-NO2) on the benzyl ring would pull electron density away from the imidazole system, affecting its reactivity and spectroscopic signatures. asianpubs.org Conversely, an electron-donating group like a methyl group (-CH3) would increase the electron density. asianpubs.org

Table 1: Predicted Effect of Benzyl Ring Substituents on the Electronic Properties of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

| Substituent at para-position | Electronic Nature | Expected Effect on Imidazole Ring Electron Density | Expected Impact on HOMO-LUMO Gap |

|---|---|---|---|